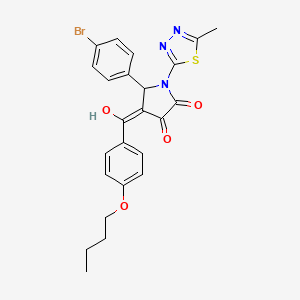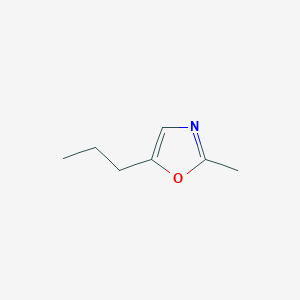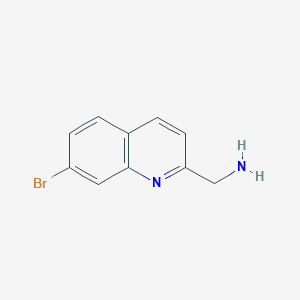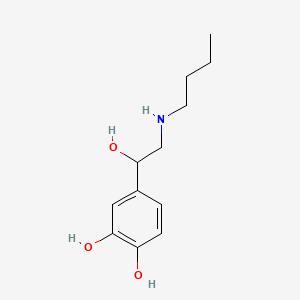
3-(Dodecylsulfanyl)-2-methyl-N-(2-(2-(propan-2-yl)imidazolidin-1-yl)ethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dodecylsulfanyl)-2-methyl-N-(2-(2-(propan-2-yl)imidazolidin-1-yl)ethyl)propanamide is a complex organic compound that features a combination of sulfanyl, imidazolidinyl, and propanamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecylsulfanyl)-2-methyl-N-(2-(2-(propan-2-yl)imidazolidin-1-yl)ethyl)propanamide typically involves multiple steps. One common route includes the following steps:
Formation of the imidazolidinyl group: This can be achieved by reacting an appropriate amine with an aldehyde or ketone under acidic conditions to form the imidazolidine ring.
Attachment of the dodecylsulfanyl group:
Formation of the propanamide group: The final step involves the formation of the propanamide group by reacting the intermediate with a suitable acylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dodecylsulfanyl)-2-methyl-N-(2-(2-(propan-2-yl)imidazolidin-1-yl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidinyl group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Dodecylsulfanyl)-2-methyl-N-(2-(2-(propan-2-yl)imidazolidin-1-yl)ethyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as surfactants or lubricants.
Mecanismo De Acción
The mechanism of action of 3-(Dodecylsulfanyl)-2-methyl-N-(2-(2-(propan-2-yl)imidazolidin-1-yl)ethyl)propanamide involves its interaction with specific molecular targets. The imidazolidinyl group can interact with enzymes or receptors, modulating their activity. The sulfanyl group can undergo redox reactions, affecting cellular redox balance. The propanamide group can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole derivatives: Compounds containing the imidazole ring, such as histidine and histamine.
Sulfanyl compounds: Compounds containing the sulfanyl group, such as thiols and thioethers.
Propanamide derivatives: Compounds containing the propanamide group, such as N-alkylpropanamides.
Uniqueness
3-(Dodecylsulfanyl)-2-methyl-N-(2-(2-(propan-2-yl)imidazolidin-1-yl)ethyl)propanamide is unique due to the combination of these functional groups in a single molecule, providing a diverse range of chemical and biological activities. This combination allows for multiple interactions with biological targets, making it a versatile compound for research and development.
Propiedades
Número CAS |
92400-09-4 |
|---|---|
Fórmula molecular |
C24H49N3OS |
Peso molecular |
427.7 g/mol |
Nombre IUPAC |
3-dodecylsulfanyl-2-methyl-N-[2-(2-propan-2-ylimidazolidin-1-yl)ethyl]propanamide |
InChI |
InChI=1S/C24H49N3OS/c1-5-6-7-8-9-10-11-12-13-14-19-29-20-22(4)24(28)26-16-18-27-17-15-25-23(27)21(2)3/h21-23,25H,5-20H2,1-4H3,(H,26,28) |
Clave InChI |
MQAYLWPIQBLFRF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCSCC(C)C(=O)NCCN1CCNC1C(C)C |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Pyrimidinamine, 4-[1-(phenylsulfonyl)-4-[2-(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14167226.png)








![N-[2-(1H-indol-3-yl)ethyl]-8-sulfanyloctanamide](/img/structure/B14167271.png)
![Phenol, 2-[(6-quinolinylmethylene)amino]-](/img/structure/B14167274.png)
![N-Cyclohexyl-2-[4-ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide](/img/structure/B14167277.png)

![N-tert-butyl-3,5-bis[(phenylacetyl)amino]benzamide](/img/structure/B14167283.png)
